Silbersulfadiazin

Übersicht

Beschreibung

Silver sulfadiazine is a topical sulfonamide antibiotic primarily used to prevent and treat infections in second- and third-degree burns . It is a combination of silver and sulfadiazine, which provides broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeast .

Wissenschaftliche Forschungsanwendungen

Silver sulfadiazine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other silver-based compounds and complexes.

Biology: Studied for its antimicrobial properties and its effects on bacterial cell membranes and cell walls.

Medicine: Widely used in the treatment of burn wounds to prevent infections and promote healing.

Industry: Employed in the production of antimicrobial coatings for medical devices and wound dressings.

Wirkmechanismus

Silver sulfadiazine exerts its effects by acting on the bacterial cell membrane and cell wall, leading to cell death . The silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This disrupts the bacterial cell membrane, leading to proton leaks and ultimately cell death .

Similar Compounds:

Silver nitrate: Another silver-based compound used for its antimicrobial properties.

Sodium sulfadiazine: A sulfonamide antibiotic similar to sulfadiazine but without the silver component.

Silver nanoparticles: Used for their antimicrobial properties and are often compared to silver sulfadiazine in terms of effectiveness.

Uniqueness of Silver Sulfadiazine: Silver sulfadiazine is unique due to its combination of silver and sulfadiazine, which provides a synergistic antimicrobial effect. Unlike silver nitrate, which primarily acts through silver ions, silver sulfadiazine also benefits from the antimicrobial properties of sulfadiazine . Additionally, silver sulfadiazine is less likely to cause resistance compared to other antibiotics, making it a valuable option for treating burn wounds .

Zukünftige Richtungen

Silver sulfadiazine is a common antibacterial prophylaxis agent for burns . It is widely available and a low-cost drug, making it a common choice to prevent infection in patients with burns . It is also sometimes used in the treatment of other skin infections not related to burns, such as ulcers . These uses do not have approval by the Federal Drug Administration and are “off-label” .

Biochemische Analyse

Biochemical Properties

Silver sulfadiazine interacts with various biomolecules. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This interaction with proteins leads to proton leaks in the membrane, leading to cell death .

Cellular Effects

Silver sulfadiazine has significant effects on various types of cells and cellular processes. It acts only on the cell membrane and cell wall to produce its bactericidal effect . The compound’s effectiveness may possibly be from a synergistic interaction, or the action of each component .

Molecular Mechanism

The mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine . Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition .

Temporal Effects in Laboratory Settings

Over time, silver sulfadiazine has been observed to have long-term effects on cellular function in laboratory settings . The compound has an enviable safety record in burn treatment, but side effects such as allergic reactions to its sulfadiazine moiety, silver staining of the treated burn wound, hyperosmolality, methemoglobinemia, and hemolysis due to a congenital lack of glucose-6-phosphate dehydrogenase, may be missed or misinterpreted .

Dosage Effects in Animal Models

The effects of silver sulfadiazine vary with different dosages in animal models . In a study, the LD50 for silver sulfadiazine nanosuspension was estimated to be 252.1 mg/kg . The in vivo dosages used for burn wound treatment (40–50 mg/kg) were far below LD50 (252.1 mg/kg) .

Metabolic Pathways

Silver sulfadiazine is involved in the folate metabolism pathway . In order to ensure a proper functioning of cell replication and proteins and nucleic acids synthesis processes, folate metabolism rate is also increased in bacterial, protozoan and other microbial infections .

Transport and Distribution

Silver sulfadiazine is largely confined to cutaneous tissues and the sulfadiazine penetrates into the systemic circulation . This differential distribution pattern is reflected in varying therapeutic and side effects .

Subcellular Localization

In organotypic cultures of human breast skin incubated with silver bandage or treated with silver sulfadiazine, silver was accumulated in epithelial cells and in macrophages, fibroblasts and collagen fibrils and fibres of underlying connective tissue . Ultrastructurally, the accumulated silver was found in lysosome-like vesicles of the different cells and evenly spread along collagen structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver sulfadiazine is synthesized by reacting silver nitrate with sulfadiazine sodium . The reaction typically occurs in a reaction tank where silver nitrate solution and sulfadiazine sodium solution are fed and stirred simultaneously. The synthesis reaction temperature is maintained between 45 to 55 degrees Celsius, and trifluoromethanesulfonic acid (salt) catalysts are used in the process .

Industrial Production Methods: In industrial settings, the preparation of silver sulfadiazine involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to processes such as standing, draining, and centrifugal drying to obtain the final silver sulfadiazine product .

Analyse Chemischer Reaktionen

Types of Reactions: Silver sulfadiazine undergoes various chemical reactions, including:

Oxidation: Silver sulfadiazine can be oxidized under certain conditions, leading to the formation of silver oxide and other by-products.

Reduction: The compound can be reduced to its constituent elements, silver and sulfadiazine, under specific reducing conditions.

Substitution: Silver sulfadiazine can participate in substitution reactions where the silver ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Metal salts like sodium chloride and potassium bromide can be used in substitution reactions.

Major Products Formed:

Oxidation: Silver oxide and sulfadiazine derivatives.

Reduction: Elemental silver and sulfadiazine.

Substitution: Various metal sulfadiazine complexes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Silver sulfadiazine involves the reaction between silver nitrate and sulfadiazine in aqueous medium. The reaction results in the formation of Silver sulfadiazine as a precipitate.", "Starting Materials": ["Silver nitrate", "Sulfadiazine", "Distilled Water"], "Reaction": ["Step 1: Dissolve 1 mole of Silver nitrate in 500 ml of distilled water in a beaker.", "Step 2: Dissolve 1 mole of Sulfadiazine in 500 ml of distilled water in another beaker.", "Step 3: Slowly add the solution of Sulfadiazine to the solution of Silver nitrate with constant stirring.", "Step 4: The reaction mixture is kept at room temperature for 24 hours.", "Step 5: The precipitate of Silver sulfadiazine is filtered and washed with distilled water.", "Step 6: The obtained product is dried in an oven at 60°C for 12 hours.", "Step 7: The dried Silver sulfadiazine is stored in a dry and airtight container until further use."] } | |

CAS-Nummer |

22199-08-2 |

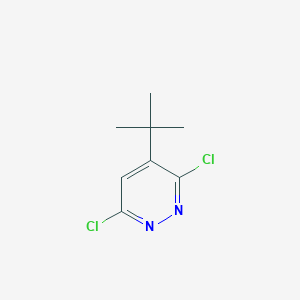

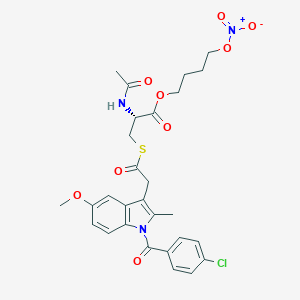

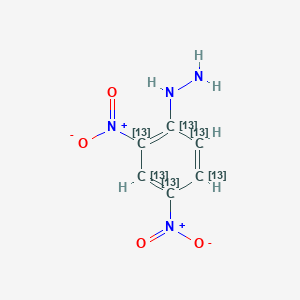

Molekularformel |

C10H9AgN4O2S |

Molekulargewicht |

357.14 g/mol |

IUPAC-Name |

silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |

InChI |

InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 |

InChI-Schlüssel |

UEJSSZHHYBHCEL-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |

Kanonische SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |

melting_point |

285 °C |

Andere CAS-Nummern |

22199-08-2 |

Piktogramme |

Irritant |

Synonyme |

Brandiazin Dermazin Flamazine Flammazine Sicazine Silvadene Silvederma Silver Sulfadiazine Silver Sulfafdiazine SSD SSD AF Sulfadiazine, Silver Sulfafdiazine, Silver Sulfargen Thermazene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)